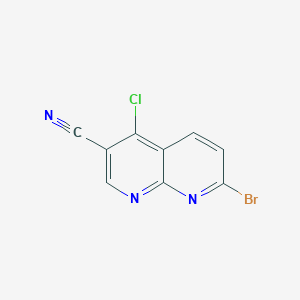
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively, along with a cyano group at the 3rd position of the naphthyridine ring.
Vorbereitungsmethoden
The synthesis of 7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,8-naphthyridine with bromine in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as acetonitrile and a temperature range of 50-70°C. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reagents such as potassium permanganate and hydrogen peroxide are commonly used for these reactions.
Reduction Reactions: Reduction of the cyano group can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-tubercular agent.
Biological Research: The compound is used as a molecular probe to study various biological pathways and interactions.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds such as:
1,8-Naphthyridine-3-carbonitrile: Lacks the bromine and chlorine substituents, resulting in different chemical reactivity and biological activity.
4-Chloro-1,8-naphthyridine: Lacks the bromine and cyano groups, which affects its overall properties and applications.
7-Bromo-1,8-naphthyridine:
Eigenschaften
Molekularformel |
C9H3BrClN3 |
|---|---|
Molekulargewicht |
268.50 g/mol |
IUPAC-Name |
7-bromo-4-chloro-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H3BrClN3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H |
InChI-Schlüssel |
RBQPZWJCHRCAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


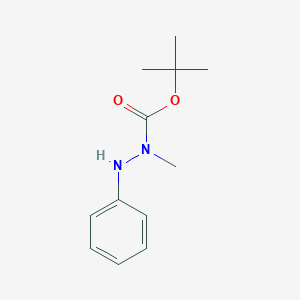
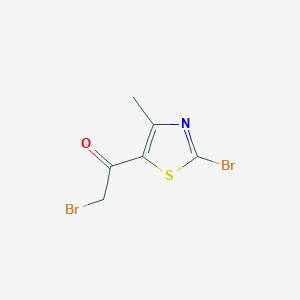



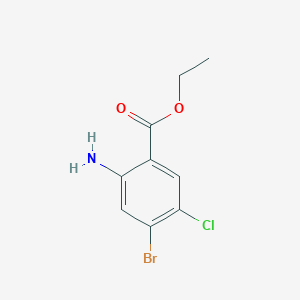


![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
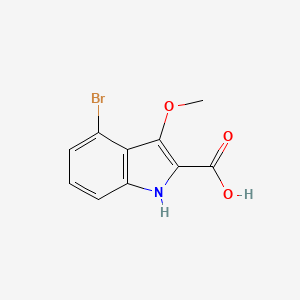

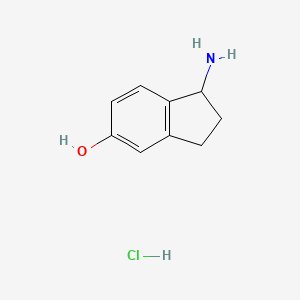
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)

